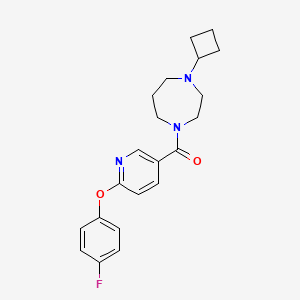
(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone
Descripción general
Descripción
JNJ-39220675 es un nuevo antagonista selectivo del receptor de histamina H3. Se ha estudiado por su potencial para reducir los efectos relacionados con el abuso del alcohol en ratas . Este compuesto ha mostrado promesa en la modulación de comportamientos vinculados a la adicción y otros compuestos dopaminérgicos .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para JNJ-39220675 implican la preparación de amidas de ariloxipirridina. El compuesto se sintetiza a través de una serie de reacciones químicas, incluida la formación del anillo diazepano y la unión del grupo fluorofenoxi al anillo de piridina . Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
JNJ-39220675 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde se reemplazan átomos o grupos específicos por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores.
Aplicaciones Científicas De Investigación
JNJ-39220675 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar el receptor de histamina H3 y su papel en varios procesos fisiológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor de histamina H3.
Mecanismo De Acción
JNJ-39220675 ejerce sus efectos al antagonizar selectivamente el receptor de histamina H3. Este receptor participa en la regulación del circuito dopaminérgico y otras funciones fisiológicas. Al bloquear el receptor de histamina H3, JNJ-39220675 modula la liberación de neurotransmisores como la dopamina, que juega un papel crucial en los comportamientos relacionados con la adicción .
Comparación Con Compuestos Similares
JNJ-39220675 es único en su alta selectividad y afinidad por el receptor de histamina H3. A diferencia de otros antagonistas del receptor de histamina, no tiene afinidad por el receptor de histamina H4 . Los compuestos similares incluyen:
Tioperamida: Otro antagonista del receptor de histamina H3, pero con afinidad por el receptor de histamina H4.
Impromidina: Un potente agonista del receptor de histamina H2 utilizado en estudios cardiovasculares.
Rocastilla: Un antagonista selectivo y potente del receptor de histamina H1 no sedante.
JNJ-39220675 destaca por su excelente selectividad para el receptor de histamina H3 y sus posibles aplicaciones terapéuticas en el tratamiento del alcoholismo y otros trastornos por consumo de sustancias .
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
Número CAS |
959740-39-7 |
|---|---|
Fórmula molecular |
C21H24FN3O2 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(4-cyclobutyl-1,4-diazepan-1-yl)-[6-(4-fluorophenoxy)pyridin-3-yl]methanone |
InChI |
InChI=1S/C21H24FN3O2/c22-17-6-8-19(9-7-17)27-20-10-5-16(15-23-20)21(26)25-12-2-11-24(13-14-25)18-3-1-4-18/h5-10,15,18H,1-4,11-14H2 |
Clave InChI |
IQOWHZHNGJXGHG-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |
SMILES canónico |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |
Apariencia |
Solid powder |
Key on ui other cas no. |
959740-39-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(4-cyclobutyl-(1,4)diazepan-1-yl)-(6-(4-fluorophenoxy)pyridin-3-yl)methanone JNJ 39220675 JNJ-39220675 JNJ39220675 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














